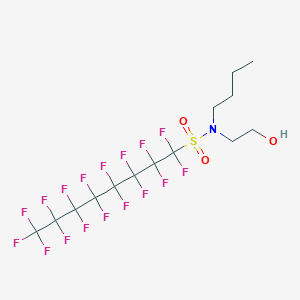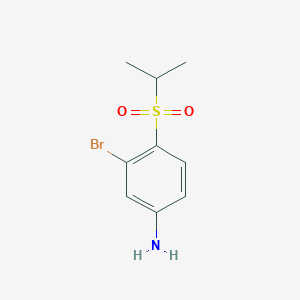
4-Iodopyrazole-1-carboxylic acid dimethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodopyrazole-1-carboxylic acid dimethylamide is an organic compound with the molecular formula C6H8IN3O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of an iodine atom at the 4-position and a carboxylic acid dimethylamide group at the 1-position makes this compound unique and valuable in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodopyrazole-1-carboxylic acid dimethylamide typically involves the iodination of pyrazole derivatives. One common method includes the reaction of pyrazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The resulting 4-iodopyrazole is then reacted with dimethylamine and a coupling agent like carbonyldiimidazole (CDI) to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the pyrazole ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substituted pyrazoles with various functional groups replacing the iodine atom.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with extended aromatic or aliphatic chains.
Applications De Recherche Scientifique
4-Iodopyrazole-1-carboxylic acid dimethylamide has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 4-iodopyrazole-1-carboxylic acid dimethylamide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors, altering their activity and downstream signaling pathways. The presence of the iodine atom and the carboxylic acid dimethylamide group can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
4-Bromopyrazole-1-carboxylic acid dimethylamide: Similar structure but with a bromine atom instead of iodine.
4-Chloropyrazole-1-carboxylic acid dimethylamide: Contains a chlorine atom at the 4-position.
4-Fluoropyrazole-1-carboxylic acid dimethylamide: Features a fluorine atom at the 4-position.
Uniqueness: 4-Iodopyrazole-1-carboxylic acid dimethylamide is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interaction with other molecules. The larger atomic radius and higher polarizability of iodine compared to other halogens (bromine, chlorine, fluorine) can lead to distinct chemical and biological properties, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
4-iodo-N,N-dimethylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c1-9(2)6(11)10-4-5(7)3-8-10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKWLRNSQRPTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C=C(C=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)




![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)





![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)
